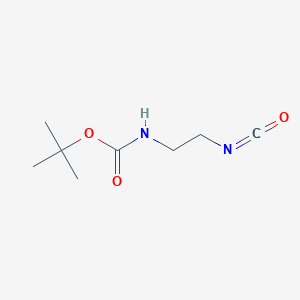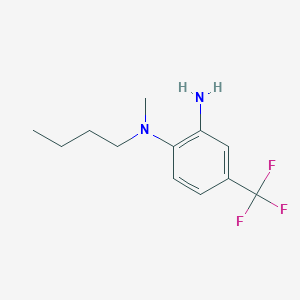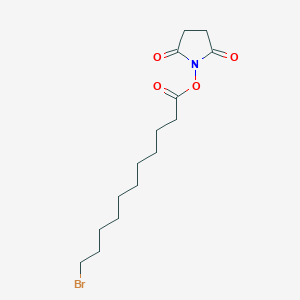
十一烷酸,11-溴-,2,5-二氧代-1-吡咯烷基酯
描述
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester: is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a bromine atom at the 11th position of the undecanoic acid chain and a pyrrolidinyl ester group. It is used in various chemical reactions and has applications in scientific research.
科学研究应用
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 11-bromo-undecanoic acid with 2,5-dioxo-1-pyrrolidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to increase the reaction rate
Industrial Production Methods
In an industrial setting, the production of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 11-bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature
Major Products
Substitution: Various substituted undecanoic acid derivatives
Hydrolysis: 11-Bromo-undecanoic acid and 2,5-dioxo-1-pyrrolidine
Reduction: Undecanoic acid derivatives with a hydrogen atom replacing the bromine
作用机制
The mechanism of action of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to modify biological molecules or act as a building block in synthetic pathways.
相似化合物的比较
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds such as:
Undecanoic acid, 11-chloro-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Undecanoic acid, 11-iodo-, 2,5-dioxo-1-pyrrolidinyl ester: Contains an iodine atom, which can undergo different substitution reactions compared to bromine.
Undecanoic acid, 11-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester:
The uniqueness of undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester lies in its specific reactivity due to the presence of the bromine atom, making it suitable for particular synthetic and research applications.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVHFRIRKSDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
amine](/img/structure/B1416313.png)
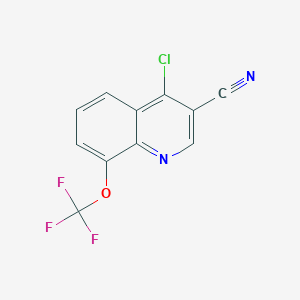
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)
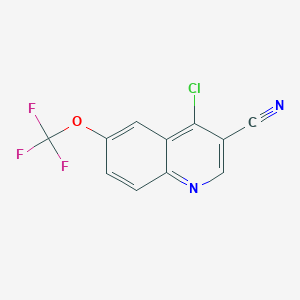
![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
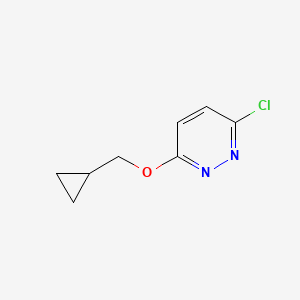
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
